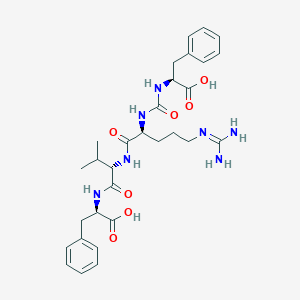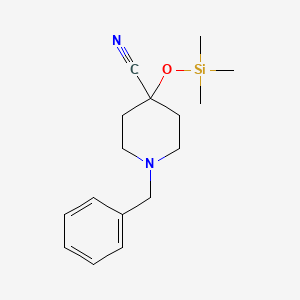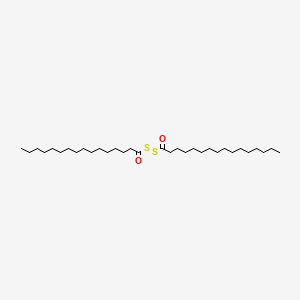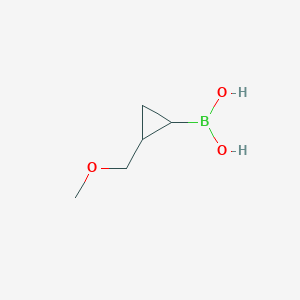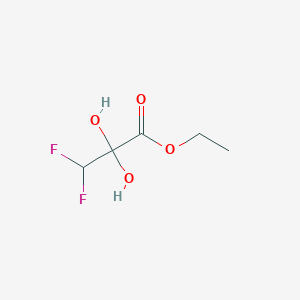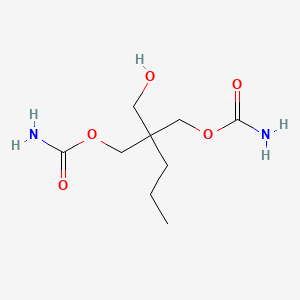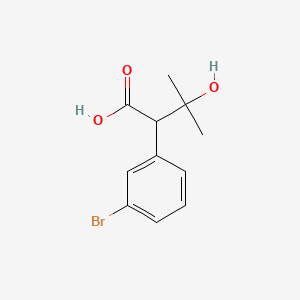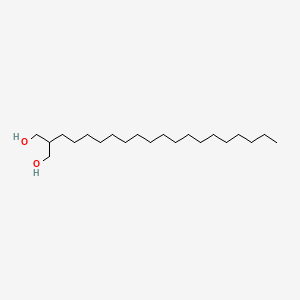
3,3-Difluoro-1,3'-biazetidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1,3’-biazetidine dihydrochloride: is a chemical compound with the molecular formula C6H11ClF2N2 It is a pale-yellow to yellow-brown solid and is known for its unique structural properties, which include two azetidine rings and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,3’-biazetidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a precursor compound followed by cyclization to form the azetidine rings. The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 3,3-Difluoro-1,3’-biazetidine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: 3,3-Difluoro-1,3’-biazetidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines.
科学的研究の応用
Chemistry: In chemistry, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine: In the field of medicine, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of 3,3-Difluoro-1,3’-biazetidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
- 3-Fluoro-1,3’-biazetidine dihydrochloride
- 1,3’-Biazetidine hydrochloride
- 3,3-Dichloro-1,3’-biazetidine dihydrochloride
Comparison: Compared to these similar compounds, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms enhance the compound’s stability and binding affinity, making it more effective in various applications.
特性
分子式 |
C6H12Cl2F2N2 |
|---|---|
分子量 |
221.07 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-3,3-difluoroazetidine;dihydrochloride |
InChI |
InChI=1S/C6H10F2N2.2ClH/c7-6(8)3-10(4-6)5-1-9-2-5;;/h5,9H,1-4H2;2*1H |
InChIキー |
AZXCKSRSQRFOBN-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2CC(C2)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
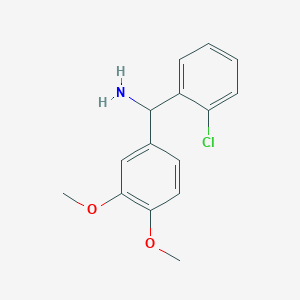
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)

